Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the azalide subclass. [] Macrolides are a class of antibiotics characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. Roxithromycin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, including those implicated in respiratory tract infections and periodontal diseases. [, , , ] Its role in scientific research extends beyond its antibacterial properties, encompassing its immunomodulatory and anti-inflammatory effects, making it a subject of investigation in various inflammatory disease models. [, , , , , ]
Roxithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, primarily utilized for treating various bacterial infections, including those affecting the respiratory tract, urinary system, and soft tissues. It is known for its effectiveness against a broad spectrum of Gram-positive and some Gram-negative bacteria. Roxithromycin is characterized by its unique chemical structure, which enhances its stability and bioavailability compared to its predecessor, erythromycin.
Roxithromycin was first introduced in the 1980s and has since been synthesized in various formulations for clinical use. It is produced through chemical modifications of erythromycin, specifically by converting the C9 carbonyl group into an oxime to prevent acid-catalyzed degradation . The compound is widely available in many countries and is often prescribed due to its favorable pharmacokinetic properties.
Roxithromycin belongs to the class of antibiotics known as macrolides. These antibiotics are characterized by a large macrocyclic lactone ring and are known for their ability to inhibit bacterial protein synthesis. Roxithromycin is classified as a second-generation macrolide, which indicates improvements over first-generation macrolides in terms of stability and spectrum of activity.
The synthesis of roxithromycin involves several key steps, primarily starting from erythromycin oxime. One notable method utilizes methyl chloromethyl ether as a reagent under alkaline conditions. The reaction typically occurs in a solvent like dimethylformamide at low temperatures to facilitate the formation of the desired product while minimizing side reactions .
The molecular formula of roxithromycin is C_41H_75N_1O_15, indicating it contains 41 carbon atoms, 75 hydrogen atoms, one nitrogen atom, and 15 oxygen atoms. The compound features a complex structure typical of macrolides, with a large lactone ring that contributes to its antibacterial activity.
Roxithromycin undergoes various chemical reactions typical of macrolide antibiotics, including hydrolysis and esterification. The presence of reactive functional groups allows it to participate in modifications that can enhance its therapeutic properties.
Roxithromycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, obstructing peptide bond formation during translation.
Roxithromycin has several scientific applications beyond its primary use as an antibiotic:
Roxithromycin emerged from systematic efforts to overcome the pharmacological limitations of erythromycin, the progenitor 14-membered macrolide antibiotic. Erythromycin’s instability in gastric acid severely compromised its oral bioavailability, as acid-catalyzed reactions between its C9 ketone and C6/C12 hydroxyl groups formed inactive hemiketal and spiroketal derivatives [2] [10]. To address this, researchers at Roussel Uclaf (patent holder) pursued targeted modifications at the C9 position, hypothesizing that blocking this reactive ketone would enhance acid stability [1] [4].
The breakthrough came with the synthesis of erythromycin oxime derivatives, where the C9 ketone was converted to an oxime functional group. This modification yielded two stereoisomers (E and Z), with the E-isomer demonstrating superior antibacterial activity [4]. Further optimization involved O-alkylation of the oxime group to create ether oxime side chains. Among these, the addition of a 2-methoxyethoxymethyl chain (structurally: O-(2-methoxyethoxymethyl)oxime) proved most effective. This side chain imparted:
Property | Erythromycin | Roxithromycin | Significance |
---|---|---|---|
C9 Modification | Ketone | O-(2-Methoxyethoxymethyl)oxime | Prevents acid degradation |
Bioavailability (%) | 15–45 | 50–70 | More consistent dosing |
Plasma Half-life (h) | 1.5–2 | 12–14 | Enables twice-daily dosing |
Plasma Protein Binding | 70–80% | 96% | Prolongs tissue exposure |
Roxithromycin’s spectrum of activity closely mirrored erythromycin but with heightened efficacy against Legionella pneumophila and intracellular pathogens due to phagocyte-mediated delivery. Its concentration in phagocytes reached 34× plasma levels, enabling targeted release at infection sites [1] [6]. Pharmacologically, roxithromycin is classified as a second-generation macrolide, alongside clarithromycin and azithromycin, characterized by extended half-lives and improved tissue penetration relative to first-gen agents [7] [10].
The development timeline of roxithromycin reflects strategic pharmaceutical innovation driven by erythromycin’s limitations. Key milestones include:
1988–1995: Expansion across 50+ countries, including South Korea (Rulid®), New Zealand (Roxar®), and Israel (Surlid®). Notably, the drug was never approved in the United States due to market prioritization of azithromycin and clarithromycin [1] [7].
Table 2: Global Regulatory Approvals Timeline
Year | Country/Region | Brand Name(s) | Primary Indications |
---|---|---|---|
1987 | France | Rulide® | RTIs, skin infections |
1988 | Germany | Roxidura®, Roxigamma® | RTIs, urogenital infections |
1989 | Japan | Rulide® | Pneumonia, otitis media |
1990 | Australia | Biaxsig®, Rulide® | Community-acquired pneumonia |
Patent exclusivity enabled roxithromycin to capture significant market share in regions like Asia-Pacific, where it became a first-line therapy for respiratory tract infections (RTIs). By 1995, global sales exceeded USD 500 million annually, though its adoption varied regionally due to competition from newer ketolides (e.g., telithromycin) and pharmacokinetic differences. For instance, roxithromycin’s 96% protein binding limited its diffusion into cerebrospinal fluid, restricting use in CNS infections [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7